N-(7-methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

MAO-B neurodegeneration coumarin-quinoline hybrid

N-(7-Methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic hybrid molecule that couples a 7‑methoxyquinoline head group to a 4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl (4‑methylcoumarin) tail through an oxyacetamide linker. This dual‑pharmacophore architecture places it at the intersection of quinoline‑based and coumarin‑based bioactive chemical space, a design motif explored for multitarget enzyme modulation in neurodegenerative and inflammatory diseases.

Molecular Formula C22H18N2O5
Molecular Weight 390.4 g/mol
Cat. No. B14936970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Molecular FormulaC22H18N2O5
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CN=C4C=C(C=CC4=C3)OC
InChIInChI=1S/C22H18N2O5/c1-13-7-22(26)29-20-10-17(5-6-18(13)20)28-12-21(25)24-15-8-14-3-4-16(27-2)9-19(14)23-11-15/h3-11H,12H2,1-2H3,(H,24,25)
InChIKeyGLHUUUYWKRXCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide – Scientific Sourcing Baseline


N-(7-Methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic hybrid molecule that couples a 7‑methoxyquinoline head group to a 4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl (4‑methylcoumarin) tail through an oxyacetamide linker [1]. This dual‑pharmacophore architecture places it at the intersection of quinoline‑based and coumarin‑based bioactive chemical space, a design motif explored for multitarget enzyme modulation in neurodegenerative and inflammatory diseases [2]. The compound is catalogued in screening‑oriented chemical databases as a pure single‑entity research tool.

Why a Generic N-(7-Methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Substitute Cannot Be Assumed


Within the coumarin‑quinoline hybrid class, minor structural permutations—such as the position of the methoxy group on the quinoline ring, the methylation pattern on the coumarin, or the length and nature of the linker—can invert enzyme selectivity or abolish activity entirely [1]. For instance, in a systematic study of closely related hybrids, shifting from an 8‑hydroxyquinoline to a quinoline‑3‑amide scaffold, or altering the coumarin substitution from 6‑methyl to 4‑methyl, produced marked differences in AChE versus BuChE selectivity and iron‑chelating capacity [1]. Consequently, assuming functional interchangeability between N‑(7‑methoxyquinolin‑3‑yl)‑2‑[(4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy]acetamide and any other in‑class compound without matched experimental data is scientifically unsound.

Quantitative Differentiation Evidence for N-(7-Methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide


MAO‑B Inhibition: Comparison with a 6‑Methylcoumarin‑Quinoline Analog

The target compound inhibits human membrane‑bound MAO‑B with an IC50 of 8.60×10³ nM, as measured in insect cell membranes using kynuramine as substrate [1]. By contrast, a structurally analogous hybrid bearing a 6‑methyl‑3‑carboxamidocoumarin scaffold linked to a quinoline‑8‑ol moiety (compound 9c in the comparator series) showed no meaningful MAO‑B inhibition under comparable assay conditions, directing its activity profile primarily toward cholinesterases and iron chelation [2]. This divergence illustrates how the 4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl substitution pattern, coupled with the 7‑methoxyquinoline head group, can confer a biochemical fingerprint that is absent in closely related hybrids.

MAO-B neurodegeneration coumarin-quinoline hybrid

CYP1A2 Inhibition: Cross‑Class Comparison with a 4‑Methylcoumarin‑Containing Analog

In a time‑dependent inhibition assay, the target compound inhibited human liver microsomal CYP1A2 with an IC50 of 2.53×10³ nM after a 30‑minute pre‑incubation with NADPH [1]. A comparator bearing the same 4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl group but linked to a benzamide moiety instead of the quinoline‑acetamide scaffold showed substantially weaker CYP1A2 inhibition (IC50 >5.0×10⁴ nM) under high‑throughput screening conditions [2]. The improved CYP1A2 engagement observed with the target compound suggests that the quinoline‑acetamide module contributes favorably to the cytochrome P450 interaction profile.

CYP1A2 drug metabolism coumarin derivative

Structural Determinants of Cholinesterase Selectivity: Class‑Level Inference from Coumarin‑Quinoline Hybrids

In a panel of 15 coumarin‑quinoline hybrids, the nature and position of substituents on both heterocyclic systems dictated whether a compound acted as a dual AChE/BuChE inhibitor or showed selectivity for one enzyme [1]. The most selective AChE inhibitor in that series (compound 9c, IC50 AChE = 1.8 µM, BuChE = 22.5 µM) relied on an 8‑hydroxyquinoline group and a 6‑methyl‑3‑carboxamidocoumarin scaffold. The target compound, carrying a 7‑methoxyquinoline and a 4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl group connected by an oxyacetamide linker, represents a distinct topological isomer. Based on the established SAR, this substitution pattern is predicted to shift the cholinesterase inhibition profile relative to compound 9c, although direct experimental IC50 values for cholinesterases have not been disclosed for the target compound.

acetylcholinesterase butyrylcholinesterase structure-activity relationship

Application Scenarios for N-(7-Methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Based on Verified Evidence


MAO‑B‑Focused Neurodegeneration Screening

This compound can serve as a moderate‑affinity chemical probe for MAO‑B in enzyme‑based or cellular assays, particularly when a hybrid scaffold that also bears a coumarin fluorescent reporter moiety is desired [1]. It fills a gap for researchers who need a coumarin‑quinoline hybrid with measurable MAO‑B engagement, unlike the more cholinesterase‑selective analogs described in the 2019 ChemistrySelect study.

CYP1A2 Interaction Profiling in Early ADME‑Tox Panels

Given its time‑dependent CYP1A2 inhibition (IC50 ≈ 2.5 µM), the compound is a suitable reference agent for laboratories calibrating cytochrome P450 inhibition assays that involve coumarin‑based substrates [2]. It provides a benchmark that is substantially stronger than simple 4‑methylcoumarin esters.

Multi‑Target Lead Optimization Starting Point

The distinct 7‑methoxyquinoline / 4‑methylcoumarin / oxyacetamide connectivity offers a starting scaffold for medicinal chemistry campaigns aiming to simultaneously modulate MAO‑B, CYP enzymes, and, potentially, metal chelation pathways. Its structural divergence from the published 8‑hydroxyquinoline‑based hybrids allows exploration of orthogonal SAR space [3].

Quote Request

Request a Quote for N-(7-methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.